molecular formula C23H16Br2N2O2 B12200105 5-[(4-Bromobenzyl)oxy]-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol

5-[(4-Bromobenzyl)oxy]-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol

Cat. No.: B12200105
M. Wt: 512.2 g/mol
InChI Key: MYSOAFIOHUEDFQ-UHFFFAOYSA-N
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Description

5-[(4-Bromobenzyl)oxy]-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol is a complex organic compound characterized by the presence of bromine atoms and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromobenzyl)oxy]-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromobenzyl)oxy]-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(4-Bromobenzyl)oxy]-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-Bromobenzyl)oxy]-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Bromobenzyl)oxy]-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol is unique due to its specific arrangement of bromine atoms and the pyrimidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H16Br2N2O2

Molecular Weight

512.2 g/mol

IUPAC Name

5-[(4-bromophenyl)methoxy]-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol

InChI

InChI=1S/C23H16Br2N2O2/c24-17-5-1-15(2-6-17)13-29-19-9-10-20(22(28)11-19)23-21(12-26-14-27-23)16-3-7-18(25)8-4-16/h1-12,14,28H,13H2

InChI Key

MYSOAFIOHUEDFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC=C(C=C4)Br)O)Br

Origin of Product

United States

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